molecular formula C5H10O2S B8752307 2,2-Dimethyl-3-sulfanylpropanoic acid CAS No. 35040-68-7

2,2-Dimethyl-3-sulfanylpropanoic acid

Cat. No.: B8752307
CAS No.: 35040-68-7
M. Wt: 134.20 g/mol
InChI Key: ZHBSGBIQJJSYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-sulfanylpropanoic acid (CAS: 7634-96-0) is a sulfur-containing carboxylic acid characterized by a branched alkyl chain and a sulfhydryl (-SH) group. Its IUPAC name reflects its structure: a propanoic acid backbone with a sulfanyl substituent at the third carbon and two methyl groups at the second carbon. This compound is notable for its role in pharmaceutical chemistry, particularly as an impurity standard in the synthesis of captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . The sulfanyl group contributes to its reactivity, enabling participation in disulfide bond formation and metal chelation, which are critical in biological and industrial applications.

Properties

CAS No.

35040-68-7

Molecular Formula

C5H10O2S

Molecular Weight

134.20 g/mol

IUPAC Name

2,2-dimethyl-3-sulfanylpropanoic acid

InChI

InChI=1S/C5H10O2S/c1-5(2,3-8)4(6)7/h8H,3H2,1-2H3,(H,6,7)

InChI Key

ZHBSGBIQJJSYOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 2,2-dimethyl-3-sulfanylpropanoic acid and related compounds:

Compound Name CAS Number Key Functional Groups Applications Toxicity Profile (GHS Classifications)
This compound 7634-96-0 -SH, -COOH, -CH(CH3)2 Pharmaceutical impurity standard Limited data; inferred reactivity from -SH group
3-Acetylthio-2-methylpropionic acid 148674-39-9 -SCOCH3, -COOH, -CH3 Probable prodrug or synthetic intermediate Not explicitly listed; acetyl group may reduce acute toxicity
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid 80186-81-8 -SCH2CH2NH2, -COOH, -CH3 Laboratory chemical, chemical synthesis H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation)
3,3'-Dithiobis(2-aminopropanoic acid) 56-89-3 -S-S- (disulfide), -COOH, -NH2 Redox biochemistry, antioxidant studies High reactivity due to disulfide bonds; no explicit GHS data

Reactivity and Stability

  • This compound: The free -SH group makes it prone to oxidation, forming disulfide bridges under aerobic conditions.
  • 3-Acetylthio-2-methylpropionic acid : The acetylated thiol (-SCOCH3) improves stability by protecting the sulfur from premature oxidation. This modification is common in prodrugs to enhance bioavailability .
  • 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid: The aminoethyl group introduces basicity, altering solubility and enabling interactions with biological targets (e.g., enzymes or receptors).
  • 3,3'-Dithiobis(2-aminopropanoic acid): The disulfide bond enables reversible redox reactions, critical in antioxidant mechanisms. Its dimeric structure may limit membrane permeability compared to monomeric thiols .

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